Tirapazamine

Hypoxia-Activated Prodrugs Tumor Microenvironment Pharmacokinetic/Pharmacodynamic Modeling

Tirapazamine (TPZ, SR4233, WIN is the prototypical benzotriazine di-N-oxide hypoxia-activated prodrug (HAP) and the first bioreductive agent to demonstrate hypoxia-selective cytotoxicity in clinical trials. It is classified as a Class I HAP, requiring only one-electron reduction by enzymes such as NADPH:cytochrome P450 reductase (CYPOR) to generate a cytotoxic radical intermediate.

Molecular Formula C7H6N4O2
Molecular Weight 178.15 g/mol
CAS No. 27314-97-2
Cat. No. B611382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTirapazamine
CAS27314-97-2
SynonymsTirapazamine;  Tirazone;  SR 4233;  SR-4233;  SR4233;  SR259075;  SR-259075;  SR 259075;  WIN 59075;  NSC130181.
Molecular FormulaC7H6N4O2
Molecular Weight178.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)[N+](=CC(=[N+]2[O-])N)[O-]
InChIInChI=1S/C7H6N4O2/c8-7-9-11(13)6-4-2-1-3-5(6)10(7)12/h1-4H,(H2,8,9)
InChIKeyORYDPOVDJJZGHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOrange to dark orange-red solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tirapazamine (CAS 27314-97-2) for Hypoxia-Selective Cytotoxicity Research and Preclinical Oncology


Tirapazamine (TPZ, SR4233, WIN 59075) is the prototypical benzotriazine di-N-oxide hypoxia-activated prodrug (HAP) and the first bioreductive agent to demonstrate hypoxia-selective cytotoxicity in clinical trials [1]. It is classified as a Class I HAP, requiring only one-electron reduction by enzymes such as NADPH:cytochrome P450 reductase (CYPOR) to generate a cytotoxic radical intermediate [2]. This activation occurs under relatively mild hypoxic conditions characteristic of the tumor microenvironment, making it a foundational tool compound for studying hypoxia-targeted therapeutic strategies and a key benchmark for evaluating novel HAPs [3].

Why Generic Substitution Fails: Tirapazamine vs. Next-Generation Hypoxia-Activated Prodrugs (HAPs)


Hypoxia-activated prodrugs are not interchangeable. Tirapazamine (TPZ) exhibits a unique pharmacological profile defined by its Class I HAP activation mechanism, which is triggered under relatively mild hypoxia (0.1-1% O₂), in contrast to Class II HAPs like TH-302 (evofosfamide) that require more severe hypoxia (<0.1% O₂) for maximal activation [1]. Furthermore, TPZ generates a distinctive DNA damage signature, including poorly repaired formamidopyrimidine lesions and stable topoisomerase II cleavable complexes, that is mechanistically distinct from the DNA crosslinking or topoisomerase II inhibition exerted by comparators such as AQ4N and cisplatin [2]. Substituting TPZ with a different HAP or standard chemotherapeutic in a research protocol will yield non-equivalent experimental outcomes, particularly regarding hypoxic fraction targeting and DNA repair pathway engagement.

Quantitative Evidence Guide: Tirapazamine's Differentiated Performance vs. Key Comparators


Hypoxia Selectivity Profile: Tirapazamine vs. SN30000 (Class I HAP) vs. TH-302 (Class II HAP)

Tirapazamine (TPZ) is a Class I hypoxia-activated prodrug (HAP), which is activated under relatively mild hypoxia. In contrast, Class II HAPs like TH-302 (evofosfamide) are maximally activated only under extreme hypoxia. A spatially resolved PK/PD model comparing these classes demonstrated that Class II HAPs offer higher tumor selectivity, but TPZ and its optimized analogue SN30000 retain the distinct property of direct activation within moderately hypoxic cells [1].

Hypoxia-Activated Prodrugs Tumor Microenvironment Pharmacokinetic/Pharmacodynamic Modeling

Mechanism of Cytotoxicity: Topoisomerase II Poisoning by Tirapazamine vs. Etoposide

Under hypoxic conditions, Tirapazamine (TPZ) functions as a topoisomerase II (topo II) poison, a mechanism it shares with etoposide. However, TPZ-induced topo II-DNA cleavable complexes demonstrate greater stability over time compared to those formed by etoposide. Nuclear extracts from TPZ-treated hypoxic cells showed markedly reduced topo II activity, comparable to etoposide-treated cells, and pretreatment with catalytic topo II inhibitors abrogated TPZ-induced DNA double-strand breaks (DSBs) and cell kill [1].

DNA Damage Topoisomerase II Cancer Chemotherapy

Immunomodulatory Efficacy in Prostate Cancer Models: Tirapazamine vs. AQ4N and Evofosfamide

In a comparative study of three hypoxia-activated prodrugs (HAPs) in murine prostate tumor models, Tirapazamine (TPZ) alone failed to reduce tumor burden as monotherapy, whereas evofosfamide and AQ4N showed efficacy. However, TPZ uniquely improved responses to CTLA-4 immune checkpoint blockade, a benefit not observed with the other HAPs. Furthermore, only evofosfamide was capable of major macroscopic hypoxia reduction as measured by 18F-FAZA PET imaging, indicating that TPZ's immunomodulatory effect occurs independently of gross hypoxia ablation [1].

Immuno-Oncology Hypoxia Prostate Cancer

Synergistic Interaction with Cisplatin: Tirapazamine's Hypoxia-Dependent Potentiation

Tirapazamine (TPZ) acts synergistically with cisplatin, but this potentiation is strictly dependent on a hypoxic environment. Under hypoxic conditions, TPZ significantly sensitizes tumor cells to cisplatin-induced cell killing without increasing the systemic toxicity of cisplatin [1]. This hypoxia-restricted synergy differentiates TPZ from other cisplatin sensitizers that may not exhibit the same oxygen-dependent selectivity. Notably, a Phase III trial (TROG 02.02) evaluating the addition of TPZ to cisplatin and radiation in unselected head and neck cancer patients failed to show an overall survival benefit (2-year OS: 66.2% vs. 65.7%), underscoring that the synergy observed in hypoxic models is a conditional property that may be masked in heterogeneous clinical populations [2].

Combination Chemotherapy Cisplatin Hypoxia

DNA Damage Signature: Unique Base Lesion Profile vs. Other DNA Damaging Agents

Mass spectrometric analysis reveals that Tirapazamine (TPZ) generates a unique spectrum of oxidative DNA base damage under hypoxic conditions, dominated by formamidopyrimidine and 5-hydroxy-6-hydropyrimidine lesions. These lesions are distinct from the DNA adducts formed by alkylating agents or the strand breaks caused by topoisomerase poisons like etoposide. Critically, TPZ-induced base damage appears to be poorly repaired and capable of blocking DNA transcription and replication, contributing to its cytotoxic profile [1].

DNA Repair Genomic Instability Oxidative DNA Damage

Optimal Research Applications for Tirapazamine Based on Differentiated Evidence


Investigating Tumor Hypoxia and DNA Repair in Preclinical Models

Procure Tirapazamine as a chemical probe to specifically induce a unique, poorly repaired set of DNA base lesions (formamidopyrimidines) in hypoxic cell populations. This application is ideal for dissecting the roles of base excision repair (BER) and homologous recombination (HR) pathways in hypoxic tumor cell survival and therapeutic resistance, a context where other DNA damaging agents produce different, more readily repaired lesions [4].

Mechanistic Studies of Hypoxia-Selective Topoisomerase II Poisoning

Use Tirapazamine as the benchmark Class I hypoxia-activated topoisomerase II poison to study the formation, stability, and repair of DNA-topoisomerase II cleavable complexes specifically within hypoxic environments. This application leverages TPZ's validated mechanism to generate more stable complexes than etoposide, providing a unique tool for investigating the downstream consequences of persistent topo II poisoning under low oxygen tensions [4].

Elucidating Hypoxia-Mediated Immunosuppression and Immune Checkpoint Resistance

Employ Tirapazamine in syngeneic tumor models, such as the TRAMP-C2 prostate cancer model, to investigate its capacity to sensitize 'cold' tumors to immune checkpoint blockade (e.g., anti-CTLA-4) without relying on gross hypoxia reduction. This application is supported by evidence showing TPZ uniquely enhances immunotherapy responses through modulation of the tumor microenvironment, offering a distinct pharmacological tool compared to other HAPs like evofosfamide and AQ4N [4].

Validating Hypoxia-Dependent Cisplatin Synergy in Translational Research

Utilize Tirapazamine in carefully controlled in vitro and in vivo experiments designed to validate the hypoxia-restricted synergy with cisplatin. Given the conditional nature of this interaction, TPZ is best applied in studies where tumor hypoxia can be rigorously quantified (e.g., via pimonidazole staining or 18F-FAZA PET) to correlate the presence of hypoxia with the synergistic effect, thereby informing patient selection strategies for hypoxia-targeted combination therapies [4].

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